molecular formula C24H25ClN4OS B7834525 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE

1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7834525
M. Wt: 453.0 g/mol
InChI Key: PBHRXVDZAIWSBW-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
  • Attachment of Substituents:

    • The 4-chlorobenzylthio group can be attached through a thiolation reaction, where a chlorobenzyl chloride reacts with a thiol in the presence of a base.
    • The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

    Properties

    IUPAC Name

    1-[2-[(4-chlorophenyl)methylsulfanyl]-6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25ClN4OS/c1-16-3-2-4-19(13-16)21-14-22(29-11-9-18(10-12-29)23(26)30)28-24(27-21)31-15-17-5-7-20(25)8-6-17/h2-8,13-14,18H,9-12,15H2,1H3,(H2,26,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PBHRXVDZAIWSBW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)C2=CC(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H25ClN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

    • Preparation of Pyrimidine Core:

      • The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-chlorobenzylthio group, forming sulfoxides or sulfones.
    • Reduction:

      • Reduction reactions can occur at the carbonyl group of the piperidine-4-carboxamide, leading to the formation of alcohol derivatives.
    • Substitution:

      • Nucleophilic substitution reactions can take place at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Major Products:

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products include alcohol derivatives.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a biochemical probe to study cellular processes.
      • Used in assays to understand its interaction with biological macromolecules.
    • Medicine:

      • Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
      • Studied in preclinical trials for its efficacy and safety profiles.
    • Industry:

      • Utilized in the development of new materials with specific properties.
      • Employed in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    • 1-[2-[(4-Chlorobenzyl)thio]-6-(4-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
    • 1-[2-[(4-Chlorobenzyl)thio]-6-(2-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
    • 1-[2-[(4-Chlorobenzyl)thio]-6-(3-ethylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide

    Comparison:

    • The unique combination of substituents in 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE imparts distinct chemical and biological properties compared to its analogs.
    • Variations in the position and type of substituents can significantly affect the compound’s reactivity, stability, and interaction with biological targets.

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